1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Overview
Description
The compound “1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group, which consists of a carbonyl (C=O) and a hydroxyl (OH) group. The “4-Chlorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carboxylic acid group, and the attachment of the 4-chlorobenzyl group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The carboxylic acid group could potentially undergo reactions such as esterification or decarboxylation. The benzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications
Biosynthesis and Penicillin Production
- Fermentation Studies with Penicillium chrysogenum : The compound 6-oxopiperidine-2-carboxylic acid (OCA), closely related to the requested chemical structure, was studied for its accumulation during penicillin G biosynthesis in fermentations of Penicillium chrysogenum PQ-96. Concentrations of OCA ranged from 0.36 mg ml−1 to 2.41 mg ml−1, indicating its role in the penicillin biosynthesis pathway (W. Kurz↦kowski et al., 1990).
- Reversion of l-Lysine Inhibition : Another study on Penicillium chrysogenum PQ-96 demonstrated that OCA can reverse the inhibition of penicillin G production caused by l-lysine. This suggests the potential for OCA to enhance antibiotic production by mitigating the negative effects of lysine (W. Kurz↦kowski et al., 1990).
Chemical Synthesis and Characterization
- X-ray Powder Diffraction Data : Research on a structurally similar compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provided valuable X-ray powder diffraction data. This data is crucial for understanding the crystal structure and properties of compounds within this chemical family, which includes the compound of interest (Qing Wang et al., 2017).
Peptide Synthesis and Biochemical Applications
- Reactive Intermediates in Peptide Synthesis : Studies have shown the importance of compounds like 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, as intermediates in peptide synthesis. These findings highlight the broader applicability of similar compounds in synthesizing complex biological molecules (M. Crisma et al., 1997).
Mechanism of Action
- Generally, compounds containing an indole nucleus (such as 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid) have diverse biological activities. They often bind to receptors, enzymes, or other cellular components, influencing various physiological processes .
- The mode of action involves how the compound interacts with its target. Given the indole scaffold, we can speculate that it might engage in electrophilic substitution reactions at the benzylic position .
- It’s possible that this compound modulates signaling pathways, enzymatic reactions, or cellular processes. Further research is needed to elucidate these pathways .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)8-15-11(13(17)18)2-1-3-12(15)16/h4-7,11H,1-3,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVJMVBOVSETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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